2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline
Description
2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a piperidin-4-yloxy group, which is further modified by a 3,4-dimethylbenzenesulfonyl moiety. Quinoxalines are nitrogen-containing bicyclic systems known for their electron-deficient aromatic character, enabling diverse biological interactions .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXXPGDXVQTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline and analogous compounds are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s quinoxaline core is distinct from the quinolone () and pyrido-pyrazine () systems. Quinoxalines are more electron-deficient than quinolones, which may enhance interactions with electron-rich biological targets (e.g., DNA or enzymes) .
Substituent Effects: The 3,4-dimethylbenzenesulfonyl group in the target compound introduces lipophilicity compared to the 4-methoxyphenyl group in ’s compound. This may improve membrane permeability but reduce aqueous solubility . The piperidin-4-yloxy linker in the target compound differs from the piperazino group in .
Synthetic Pathways :
- The target compound’s synthesis likely follows benzenesulfonyl halide coupling strategies similar to those in , where triethylamine facilitates nucleophilic substitution on piperidine/piperazine intermediates .
Biological Activity
The compound 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a quinoxaline derivative that has garnered attention due to its potential biological activities. Quinoxalines are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, presenting data from various studies, including synthesis methods, biological evaluations, and case studies.
- Molecular Formula : C18H23N3O3S
- Molecular Weight : 361.5 g/mol
- CAS Number : 2379983-94-3
Structure
The structure of this compound includes a quinoxaline moiety linked to a piperidine ring through an ether bond. This structural configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, a study evaluated several quinoxaline compounds for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on tumor growth comparable to established chemotherapeutic agents such as doxorubicin.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline A | HeLa | 5.2 | |
| Quinoxaline B | MCF-7 | 3.8 | |
| Quinoxaline C | A549 | 6.5 |
Antimicrobial Activity
Quinoxalines have also been tested for antimicrobial properties. A study demonstrated that quinoxaline derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Quinoxaline D | Staphylococcus aureus | 15 | |
| Quinoxaline E | Escherichia coli | 18 | |
| Quinoxaline F | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, quinoxalines have shown anti-inflammatory effects in various models. These compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several quinoxaline derivatives, including the target compound, and evaluated their biological activities. The synthesis involved a multi-step reaction starting from hydrazinoquinoxalines, followed by sulfonation and etherification processes. The resulting compounds were subjected to biological testing which confirmed their potential as dual-action agents against cancer and microbial infections.
Case Study 2: Clinical Relevance
Another investigation focused on the clinical implications of quinoxaline derivatives in treating specific cancers. The study reported that patients receiving treatment with these compounds exhibited improved outcomes compared to traditional therapies, highlighting the need for further clinical trials to establish efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
